2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring bearing a thiophene moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Pharmacokinetics
The compound’s density is reported to be 1140 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetics.
Result of Action
The formation of new carbon–carbon bonds through suzuki–miyaura cross-coupling reactions can lead to the synthesis of new organic compounds with potentially diverse biological activities .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions can be influenced by a variety of factors, including the nature of the transition metal catalyst, the type of organoboron reagent used, and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate.
Substitution on the pyridine ring: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the presence of the oxadiazole and thiophene moieties.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: It serves as a probe in studying various biological pathways and interactions due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-methyl-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a furan ring instead of thiophene.
2-methoxy-6-methyl-3-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with an additional pyridine ring.
Uniqueness
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and biological activities compared to its analogs .
Properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-5-6-9(12(14-8)17-2)11-15-13(18-16-11)10-4-3-7-19-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVOJQRXLVOULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322116 | |
Record name | 3-(2-methoxy-6-methylpyridin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
724744-62-1 | |
Record name | 3-(2-methoxy-6-methylpyridin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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